Cas no 23109-05-9 (α-Amanitin)

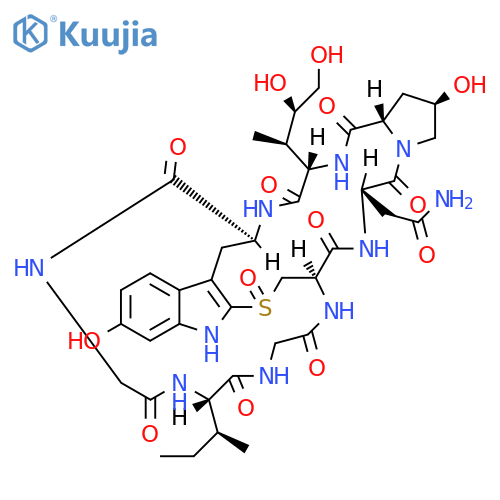

α-Amanitin structure

商品名:α-Amanitin

α-Amanitin 化学的及び物理的性質

名前と識別子

-

- α-Amanitin

- AMANITIN, a-(RG)

- α-Amanitin NEW

- α-Amanitin,cyclo[L-Asparaginyl-4-hydroxy-L-proly-(R-4,5-dihydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl]cyclic(4-8)-sulfide(R)-S-oxide

- A-AMANITIN

- alpha-amanitin

- alpha-Amanitin, from Amanita Phalloides

- AMANITIN,A

- α-Amatoxin

- 9,18-(Iminoethaniminoethaniminoethaniminomethano)pyrrolo[1',2':8,9][1,5,8,11,14]thiatetraazacyclooctadecino[18,17-b]indole,cyclic peptide deriv.

- Cyclo[L-asparaginyl-4-hydroxy-L-prolyl-(R)-4,5-dihydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl],cyclic (4®8)-sulfide, (R)-S-oxide

- a-Amanitine

- a-Amatoxin

- alpha-Amanitine

- CBiol_001932

- 9,18-(Iminoethaniminoethaniminoethaniminomethano)pyrrolo[1',2':8,9][1,5,8,11,14]thiatetraazacyclooctadecino[18,17-b]indole Cyclic Peptide Deriv.;Cyclo[L-alpha-aspartyl-(4R)-4-hydroxy-L-prolyl-(4R)-4,5-dihydroxy-L-isoleucyl-6-hydroxy-2-mercapto-L-tryptophylglycyl-L-isoleucylglycyl-L-cysteinyl] Cyclic (4->8)-Thioether (R)-S-Oxide

- BCBcMAP01_000054

- SCHEMBL3506327

- LS-15416

- Bio1_000218

- DTXSID90860291

- SMP1_000013

- alpha -Amanitin

- Amanitin

- 23109-05-9

- Bio1_001196

- .alpha.-Amanitin

- Bio1_000707

- 2-[(2,3-dihydroxy-1-methyl-propyl)-dihydroxy-nonaoxo-sec-butyl-[?]yl]acetamide

- CERAPP_20658

- alpha-Amanitin, from Amanita phalloides, >=90% (HPLC), powder

- CIORWBWIBBPXCG-UHFFFAOYSA-N

- DA-60946

-

- MDL: MFCD00215842

- インチ: 1S/C39H54N10O14S/c1-4-16(2)31-36(60)42-11-29(55)43-25-15-64(63)38-21(20-6-5-18(51)7-22(20)46-38)9-23(33(57)41-12-30(56)47-31)44-37(61)32(17(3)27(53)14-50)48-35(59)26-8-19(52)13-49(26)39(62)24(10-28(40)54)45-34(25)58/h5-7,16-17,19,23-27,31-32,46,50-53H,4,8-15H2,1-3H3,(H2,40,54)(H,41,57)(H,42,60)(H,43,55)(H,44,61)(H,45,58)(H,47,56)(H,48,59)/t16-,17-,19+,23-,24-,25-,26-,27-,31-,32-,64?/m0/s1

- InChIKey: CIORWBWIBBPXCG-JAXJKTSHSA-N

- ほほえんだ: C1C=C(O)C=C2NC3S(=O)C[C@@]4(NC(CNC(=O)[C@](NC(=O)CNC(=O)[C@@]([H])(NC(=O)[C@]([H])([C@@H](C)[C@@H](O)CO)NC(=O)[C@@]5([H])N(C(=O)[C@]([H])(CC(N)=O)NC4=O)C[C@H](O)C5)CC=3C=12)([H])[C@@H](C)CC)=O)[H]

計算された属性

- せいみつぶんしりょう: 918.354168g/mol

- ひょうめんでんか: 0

- XLogP3: -4.4

- 水素結合ドナー数: 13

- 水素結合受容体数: 15

- 回転可能化学結合数: 7

- どういたいしつりょう: 918.354168g/mol

- 単一同位体質量: 918.354168g/mol

- 水素結合トポロジー分子極性表面積: 400Ų

- 重原子数: 64

- 複雑さ: 1840

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 1000

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.57±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 254-255ºC(ぶんかい)

- ふってん: 1622.2±65.0 °C at 760 mmHg

- フラッシュポイント: 934.9±34.3 °C

- 屈折率: 1.7400 (estimate)

- ようかいど: 微溶性(4.7 g/l)(25ºC)、

- PSA: 400.09000

- LogP: -2.25720

- マーカー: 13,370

- じょうきあつ: 0.0±0.3 mmHg at 25°C

- ひせんこうど: D20 +191°

- ようかいせい: 水に溶ける

α-Amanitin セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H300-H310-H330-H373

- 警告文: P260-P264-P280-P284-P301 + P310-P302 + P350

- 危険物輸送番号:UN 3462 6

- WGKドイツ:3

- 危険カテゴリコード: R26/27/28;R33

- セキュリティの説明: 36/37/39-45-36/37-28

- 福カードFコード:8-10-18-21

- RTECS番号:BD6195000

-

危険物標識:

- 危険レベル:6.1(a)

- リスク用語:R26/27/28

- ちょぞうじょうけん:Powder -20°C 3 years *The compound is unstable in solutions, freshly prepared is recommended.

- 包装グループ:Ⅱ

- どくせい:LD50 i.p. in albino mice: 0.1 mg/kg (Wieland, Wieland)

- セキュリティ用語:6.1(a)

- 危険レベル:6.1

α-Amanitin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | BIA8415-1mg |

alpha-Amanitin, from Amanita Phalloides |

23109-05-9 | 1mg |

¥ 3300 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A57420-5mg |

α-Amanitin |

23109-05-9 | 90% | 5mg |

¥9408.0 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202440-1 mg |

α-Amanitin, |

23109-05-9 | ≥90% | 1mg |

¥1,880.00 | 2023-07-10 | |

| ChemScence | CS-5321-2mg |

α-Amanitin |

23109-05-9 | 99.79% | 2mg |

$1250.0 | 2022-04-27 | |

| DC Chemicals | DC23115-1g |

alpha-Amanitin |

23109-05-9 | >98% | 1g |

$6000.0 | 2023-09-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A133283-5mg |

α-Amanitin |

23109-05-9 | ≥90% | 5mg |

¥18,499.00 | 2021-05-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202440-1mg |

α-Amanitin, |

23109-05-9 | ≥90% | 1mg |

¥1880.00 | 2023-09-05 | |

| ChemScence | CS-5321-100ug |

α-Amanitin |

23109-05-9 | 99.79% | 100ug |

$240.0 | 2022-04-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028476-1mg |

α-Amanitin |

23109-05-9 | 90% | 1mg |

¥7080 | 2024-05-24 | |

| Cooke Chemical | LN7283046-1mg |

α-Amanitin |

23109-05-9 | 90% | 1mg |

RMB 5332.80 | 2025-02-21 |

α-Amanitin 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

23109-05-9 (α-Amanitin) 関連製品

- 189450-19-9(Cortistatin-17 (human))

- 186901-48-4(Cortistatin-14)

- 177943-89-4(DOTATATE acetate)

- 17466-45-4(Phalloidin)

- 187986-11-4(H-Trp-Lys-Tyr-Met-Val-Met-NH2)

- 10047-33-3(Gastrin I, human)

- 145251-83-8(Somatostatin (sheep),N-[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]-, [3aS-(3aa,4b,6aa)]- (9CI))

- 187986-17-0(WKYMVM)

- 272105-42-7(Disitertide)

- 21150-22-1(β-Amanitin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23109-05-9)α-Amanitin

清らかである:99%/99%/99%

はかる:100μg/500μg/2mg

価格 ($):370.0/815.0/2858.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:23109-05-9)α-Amanitin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ